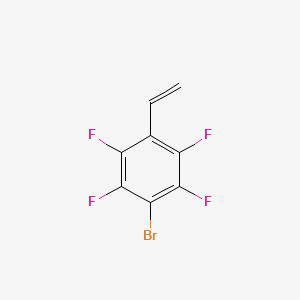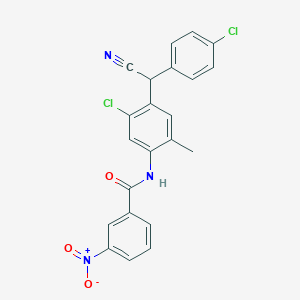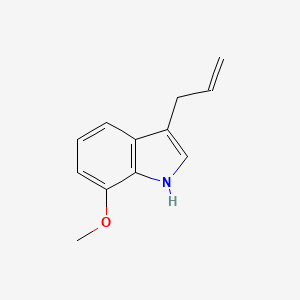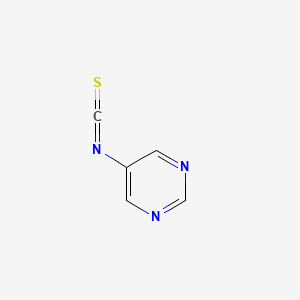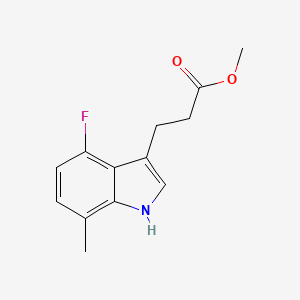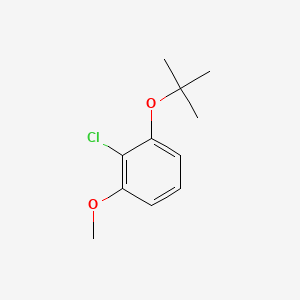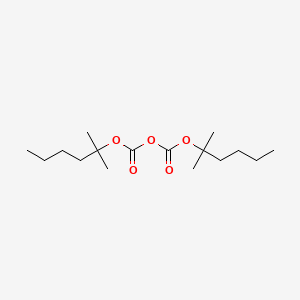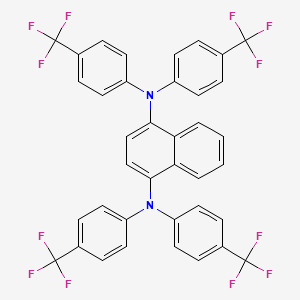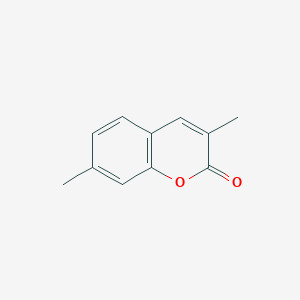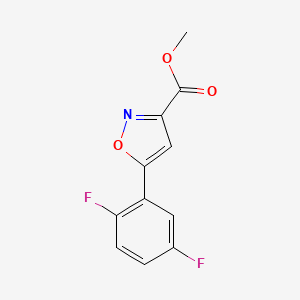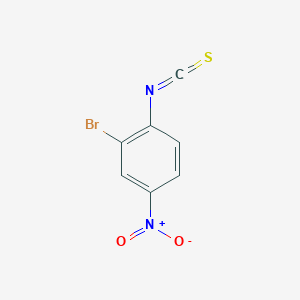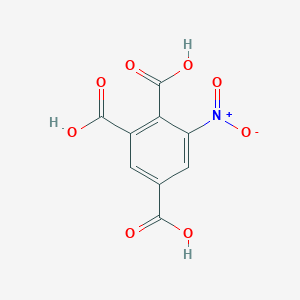
6-Nitrobenzene-1,2,4-tricarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Nitrobenzene-1,2,4-tricarboxylic acid is an organic compound with the molecular formula C9H5NO8 It is a derivative of benzene, where three carboxylic acid groups and one nitro group are attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-nitrobenzene-1,2,4-tricarboxylic acid typically involves the nitration of benzene-1,2,4-tricarboxylic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced into the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in substitution reactions, where the nitro group can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 6-aminobenzene-1,2,4-tricarboxylic acid.
Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
6-Nitrobenzene-1,2,4-tricarboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-nitrobenzene-1,2,4-tricarboxylic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Trimellitic Acid (Benzene-1,2,4-tricarboxylic Acid): Similar structure but lacks the nitro group.
Hemimellitic Acid (Benzene-1,2,3-tricarboxylic Acid): Another isomer with carboxylic acid groups in different positions.
Trimesic Acid (Benzene-1,3,5-tricarboxylic Acid): Isomer with carboxylic acid groups in the 1,3,5 positions.
Uniqueness: 6-Nitrobenzene-1,2,4-tricarboxylic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its isomers and other similar compounds.
Eigenschaften
Molekularformel |
C9H5NO8 |
|---|---|
Molekulargewicht |
255.14 g/mol |
IUPAC-Name |
6-nitrobenzene-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C9H5NO8/c11-7(12)3-1-4(8(13)14)6(9(15)16)5(2-3)10(17)18/h1-2H,(H,11,12)(H,13,14)(H,15,16) |
InChI-Schlüssel |
FAPSHMSSVKCNBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C(=O)O)C(=O)O)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


